4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
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Overview
Description
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a complex organic compound with multiple amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions typically require controlled temperatures, pH levels, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the amino groups can produce primary or secondary amines.
Scientific Research Applications
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: A simpler compound with similar amino and hydroxyl groups.
4-amino-5-(aminomethyl)-2-methylpyrimidine: Another compound with multiple amino groups and potential biological activity.
Benzamide, 4-amino-: A compound with an amino group attached to a benzamide structure.
Uniqueness
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.
Biological Activity
The compound 4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide is a complex organic molecule with significant potential in biological applications. Its intricate structure, characterized by multiple amino and hydroxyl groups, suggests a variety of interactions with biological targets, making it a subject of interest in pharmacology and medicinal chemistry.
The molecular formula of this compound is C₃₁H₄₄N₈O₁₃, with a molecular weight of approximately 715.79 g/mol. The presence of oxan and cyclohexyl moieties enhances its solubility and reactivity, which are crucial for its biological activity. The compound's reactivity can be understood through its functional groups, which participate in various biochemical interactions.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens due to its structural similarities with known antibiotics like aminoglycosides. These compounds typically inhibit bacterial protein synthesis, suggesting a similar mechanism may be at play here.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be significant in therapeutic contexts. For instance, it may act as an inhibitor of glycosidases or kinases, which are critical in various metabolic pathways.
- Cell Signaling Modulation : Given its multiple amino groups, this compound could interact with cell surface receptors or intracellular signaling pathways, potentially altering cellular responses.
Case Studies and Research Findings
Research has focused on the synthesis and biological evaluation of structurally related compounds. For instance:
- Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including amination and glycosylation processes that are essential for constructing the complex structure.
- In vitro Studies : Various studies have assessed the compound's efficacy against specific bacterial strains and cancer cell lines. Results indicate a dose-dependent response in inhibiting cell proliferation, particularly in certain types of cancer cells.
- Animal Models : Preliminary animal studies have shown promise in reducing tumor size and improving survival rates in models of cancer when administered at therapeutic doses.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the potential applications of 4-amino-N-[5-amino...]. The following table summarizes key features:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Paromomycin | Aminoglycoside structure | Effective against protozoal infections |
Amikacin | Modified aminoglycoside | Enhanced resistance to bacterial enzymes |
Neomycin | Contains multiple sugar units | Broad-spectrum antibiotic activity |
Properties
IUPAC Name |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKYBZZTJQGVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860626 |
Source
|
Record name | 4-Amino-N-{5-amino-2-[(3-amino-3-deoxyhexopyranosyl)oxy]-4-[(2,6-diamino-2,3,4,6-tetradeoxyhexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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